Lanthanum(III) phosphate

Catalog No.
S600461
CAS No.
14913-14-5
M.F
LaPO4
H3LaO4P
M. Wt
236.901 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) phosphate

CAS Number

14913-14-5

Product Name

Lanthanum(III) phosphate

IUPAC Name

lanthanum;phosphoric acid

Molecular Formula

LaPO4
H3LaO4P

Molecular Weight

236.901 g/mol

InChI

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

AUOXQXPFOXZHRO-UHFFFAOYSA-N

SMILES

OP(=O)(O)O.[La]

Synonyms

lanthanum(III) phosphate

Canonical SMILES

OP(=O)(O)O.[La]
  • Wastewater treatment: Studies show LaPO4 can effectively remove phosphate from wastewater, both at the source (e.g., from industrial processes) and in treatment plants. Its high removal efficiency is attributed to its strong affinity for phosphate ions and its ability to function across a wide pH range.

  • Agricultural runoff: LaPO4 can be used to capture phosphate from agricultural runoff, preventing its entry into waterways and reducing the risk of eutrophication. Research suggests LaPO4-amended soils can effectively trap and prevent phosphate leaching.

Medical Applications

Lanthanum(III) phosphate, particularly in the form of lanthanum carbonate, has found applications in managing hyperphosphatemia, a condition with abnormally high levels of phosphate in the blood. This condition can occur in patients with chronic kidney disease (CKD) and can lead to serious complications like heart disease and bone mineralization problems.

  • Phosphate binder: Lanthanum carbonate acts as a phosphate binder in the digestive system, effectively capturing dietary phosphate and preventing its absorption into the bloodstream []. This helps control serum phosphate levels in patients with CKD [, ].

Material Science Applications

Lanthanum(III) phosphate exhibits interesting properties that make it valuable in material science research:

  • Luminescent materials: LaPO4 doped with other lanthanide ions can exhibit luminescence, the emission of light upon excitation. This property makes it a potential candidate for various applications, including optical devices and biosensors [].

  • Solid electrolytes: LaPO4-based materials are being investigated for their potential as solid electrolytes in lithium-ion batteries. These materials offer potential advantages like improved safety and higher energy density compared to conventional liquid electrolytes [].

Lanthanum(III) phosphate is an inorganic compound with the formula LaPO₄. It exists in both anhydrous and hydrated forms, with the anhydrous variant being highly insoluble in water. Lanthanum(III) phosphate is notable for its high thermal stability and is often utilized in various applications, including catalysis and as a phosphate adsorbent in wastewater treatment. The compound features a crystalline structure that can exhibit different polymorphs, including monazite and xenotime, which are important for their unique properties and potential uses in materials science .

Lanthanum(III) phosphate does not have a well-defined biological mechanism of action. However, its properties like biocompatibility and ability to interact with biomolecules make it a promising material for bone regeneration research. Studies suggest LaPO₄ can promote the growth and differentiation of bone-forming cells []. The mechanism behind this interaction is still under investigation.

, particularly in the presence of phosphates. The primary reaction involves the precipitation of lanthanum phosphate from solutions containing lanthanum ions and phosphate ions:

La3++PO43LaPO4\text{La}^{3+}+\text{PO}_4^{3-}\rightarrow \text{LaPO}_4\downarrow

This reaction is significant in environmental chemistry, particularly for removing phosphates from wastewater, as it forms insoluble complexes that can be easily separated .

Additionally, lanthanum(III) phosphate can react with acids to form soluble lanthanum salts, which can be further processed or utilized in various chemical applications .

Several methods exist for synthesizing lanthanum(III) phosphate:

  • Precipitation Method: This involves mixing solutions of lanthanum salts (e.g., lanthanum nitrate) with phosphoric acid under controlled conditions to precipitate lanthanum(III) phosphate.
  • Sol-gel Process: In this method, a sol is formed from precursor materials that undergo gelation to produce a solid network containing lanthanum(III) phosphate.
  • Hydrothermal Synthesis: This technique utilizes high-pressure and high-temperature conditions to synthesize crystalline forms of lanthanum(III) phosphate, enhancing its purity and structural integrity.
  • Solid-State Reaction: Involves grinding the appropriate stoichiometric amounts of lanthanum oxide and ammonium dihydrogen phosphate at elevated temperatures .

Lanthanum(III) phosphate has diverse applications:

  • Phosphate Removal: It is widely used in wastewater treatment processes for the removal of phosphates due to its high adsorption capacity.
  • Catalysis: The compound serves as a catalyst in various organic reactions due to its stability and surface properties.
  • Optical Materials: Lanthanum(III) phosphate is used in the production of phosphors for lighting and display technologies.
  • Ceramics: It finds applications in advanced ceramics due to its thermal stability and mechanical strength .

Research on the interactions of lanthanum(III) phosphate focuses on its adsorption characteristics with various ions and compounds. Studies have shown that it effectively binds phosphates under different environmental conditions, making it suitable for water purification applications. Interaction studies often employ techniques like X-ray diffraction and spectroscopy to analyze the bonding mechanisms and efficiency of adsorption processes .

Several compounds share similarities with lanthanum(III) phosphate, including:

CompoundFormulaUnique Features
Cerium(III) PhosphateCePO₄Exhibits luminescent properties; used in phosphors
Neodymium(III) PhosphateNdPO₄Known for its magnetic properties; used in magnets
Yttrium PhosphateYPO₄Utilized in ceramics and as a phosphor

Uniqueness of Lanthanum(III) Phosphate:

  • Lanthanum(III) phosphate stands out due to its exceptional ability to remove phosphates from aqueous solutions efficiently.
  • Its thermal stability makes it suitable for high-temperature applications compared to other rare earth phosphates .

Lanthanum, the foundational element in LaPO₄, was discovered in 1839 by Swedish chemist Carl Gustaf Mosander as an impurity in cerium nitrate. The name derives from the Greek word "lanthanein" meaning "to lie hidden," reflecting the element's elusive nature when first identified. Despite being classified as a rare earth element, lanthanum is relatively abundant in the Earth's crust (39 mg/kg), making it nearly three times more abundant than lead. However, pure lanthanum metal was not isolated until 1923 due to the complex extraction processes required.

Lanthanum phosphate occurs naturally in minerals such as monazite, which serves as an important ore for thorium, lanthanum, and cerium. Historically, monazite sand from Brazil was first identified in ship's ballast by Carl Auer von Welsbach in the 1880s, who was searching for thorium for his newly invented incandescent mantles. This discovery marked one of the first historical applications of lanthanum compounds and eventually led to the development of the rare earth industry. The first commercial application of lanthanum was in gas lantern mantles, where von Welsbach used a mixture of lanthanum oxide and zirconium oxide, which he called "Actinophor" and patented in 1886.

Current Research Landscape and Scientific Interest

The current research landscape surrounding lanthanum phosphate spans multiple disciplines, reflecting its versatile properties and applications. Several key areas of scientific interest have emerged:

Catalytic applications represent a significant research focus, with LaPO₄ showing promise as a catalyst in biomass conversion processes. The compound features both Brønsted acid sites (from hydroxyl groups on phosphate ions) and Lewis acid sites (from central metal ions), making it particularly effective for dehydration reactions. Recent studies have explored its potential in producing 5-hydroxymethylfurfural (5-HMF), which the United States Department of Energy has listed among the top ten value-added chemicals derived from biomass.

The optical and luminescent properties of LaPO₄, especially when doped with rare earth elements like europium, dysprosium, and terbium, have attracted considerable research attention. Studies have demonstrated dramatic changes in emission polarization features corresponding to distinct site symmetries in different LaPO₄ polymorphs, providing insights into phase transitions in nanomaterials.

Biomedical applications, particularly the use of lanthanum compounds as phosphate binders in patients with kidney failure, represent another area of scientific interest. Lanthanum carbonate has been shown to effectively reduce serum phosphate levels in patients with end-stage renal disease.

Environmental applications, especially phosphate removal from water to prevent eutrophication, have also gained attention. Research has explored the structural evolution of lanthanum-phosphate complexes during long-term interactions for phosphate sequestration and recycling.

Theoretical Foundations for LaPO₄ Research

The theoretical understanding of lanthanum phosphate has advanced significantly through computational and experimental studies. Density functional theory (DFT) investigations have revealed important insights into the phase-dependent structural and electronic properties of bulk LaPO₄.

Studies comparing monoclinic and hexagonal LaPO₄ have determined that the monoclinic phase is more stable under ambient conditions, though the energy difference between the phases is relatively small. Both phases in bulk form are diamagnetic with indirect energy gaps, consistent with experimental observations. Hybrid functional calculations predict an indirect band gap of approximately 8 eV in the monoclinic phase, while the hexagonal phase exhibits a smaller indirect-direct transition energy offset and lighter electron effective mass, potentially making it promising for n-type transparent oxide applications.

Atomistic simulation techniques have been employed to investigate intrinsic defects, dopant incorporation, and protonic groups in LaPO₄. These studies have shown that calcium and strontium are the most favorable dopants, aligning with experimental trends in ionic conductivity. Research has also revealed favorable orientations for protonic defects within the structures and indicated that defect association may occur based on proton-dopant interaction binding energies.

Lanthanum(III) phosphate crystallizes in the monoclinic monazite-type structure under ambient conditions, adopting the space group P2₁/n with four formula units per unit cell [3] [5]. The monazite structure was first reported by Mooney during the Manhattan Project and subsequently refined by numerous researchers to achieve high-precision structural determinations [3]. The lattice parameters for lanthanum phosphate monazite exhibit slight variations depending on synthesis conditions and measurement techniques, with representative values of a = 6.8313(10) Å, b = 7.0705(9) Å, c = 6.5034(9) Å, and β = 103.27(1)°, yielding a unit cell volume of 305.73 ų and a calculated density of approximately 5.08 g cm⁻³ [3] [5].

The structural arrangement of the monazite-type lanthanum phosphate is characterized by the nine-fold coordination of the lanthanum cation [3] [7]. The coordination environment consists of an equatorial pentagon formed by five oxygen atoms belonging to monodentate phosphate tetrahedra, interpenetrated by a tetrahedron constructed from four oxygen atoms belonging to two bidentate tetrahedra [3]. This coordination geometry results in the formation of infinite chains extending along the crystallographic c-axis in the [1] direction [3] [7].

Table 1: Crystallographic Parameters of Lanthanum Phosphate Monazite Structure

Referencea (Å)b (Å)c (Å)β (°)V (ų)
1226.84137.0786.513103.322306.89
1156.8257.0576.482103.21303.94
1186.83137.07056.5034103.27305.73
1356.8417.0796.508103.33306.67

The lanthanum-oxygen bond distances in the monazite structure exhibit significant variation, with values ranging from approximately 2.53 Å to 2.78 Å [3]. This bond length distribution leads to considerable distortion of the lanthanum oxygen polyhedron, resulting in nine distinct bond distances between the lanthanum atom and surrounding oxygen atoms [3] [5]. The structural flexibility inherent in this irregular coordination environment enables the monazite structure to accommodate a wide variety of cations and polyoxoanions without imposing severe symmetry, size, or charge constraints [3].

The phosphate tetrahedra in the monazite structure are slightly distorted but maintain their essential tetrahedral geometry [3]. These tetrahedra serve as linking units between the lanthanum oxygen polyhedra, creating the characteristic chain-like arrangement that defines the monazite structure [3] [7]. The interlocking mechanism of these chain-like strands contributes to the overall structural stability and accounts for the high chemical durability observed in monazite-type compounds [3].

Rhabdophane Phase Characteristics

The rhabdophane phase of lanthanum phosphate represents a hydrated crystalline form with the general formula LaPO₄·nH₂O, where n typically equals 0.5 [4] [8]. This phase crystallizes in the hexagonal crystal system with space group P6₂₂₂ and exhibits distinctly different structural characteristics compared to the anhydrous monazite form [4] [8]. The rhabdophane structure is characterized by open channels within the hexagonal framework that accommodate water molecules [4].

Formation of the rhabdophane phase occurs predominantly through wet chemical synthesis methods involving the reaction of lanthanum nitrate with phosphoric acid in aqueous media [4] [8]. The resulting precipitate contains approximately 0.5 moles of water per formula unit, which occupies specific crystallographic sites within the hexagonal structure [4]. The lattice parameters of the rhabdophane phase are typically a = 7.081 Å and c = 6.468 Å, with the hydration level influencing these dimensions [8].

Table 2: Structural Characteristics of Lanthanum Phosphate Rhabdophane Phase

PropertyValueNotes
Crystal SystemHexagonalSpace group P6₂₂₂
Hydration Level0.5-0.6 H₂OVariable depending on conditions
a Parameter (Å)7.081Hexagonal lattice parameter
c Parameter (Å)6.468Hexagonal lattice parameter
Dehydration Temperature200-280°CFirst dehydration event

Thermal analysis of rhabdophane lanthanum phosphate reveals a complex dehydration process occurring in multiple stages [4] [8]. The first dehydration event takes place between 180-280°C, corresponding to the removal of zeolitic water from the open channels [4]. This process involves an endothermic peak at approximately 200-250°C, accompanied by significant mass loss [8]. A second thermal event occurs between 200-500°C with an endothermic maximum around 200-250°C, attributed to the complete dehydration of the hexagonal phase [8].

The structural transformation from rhabdophane to monazite represents a significant phase transition that occurs upon heating to temperatures above 450°C [4] [8]. This transformation is accompanied by an exothermic peak at approximately 500°C and involves the compacting of phosphate tetrahedral chains alternating with lanthanum oxygen polyhedra [4]. The phase transition proceeds through an intermediate anhydrous phosphate with rhabdophane structure before converting to the monoclinic monazite form [3] [8].

Barite-Type (Pbnm) and Post-Barite (P2₁2₁2₁) Transformations

High-pressure investigations of lanthanum phosphate have revealed the existence of pressure-induced structural transformations beyond the ambient pressure monazite phase [13] [31]. The barite-type structure (space group Pbnm) has been proposed as a potential high-pressure polymorph of lanthanum phosphate, although experimental evidence suggests that the actual high-pressure phase corresponds to a post-barite-type structure with space group P2₁2₁2₁ [13] [31].

The pressure-induced phase transition from monazite-type to post-barite-type lanthanum phosphate occurs at approximately 26 GPa [13] [31]. This transformation involves a significant discontinuous decrease in unit cell volume by approximately 6%, primarily due to a strong contraction of the a lattice parameter [13]. The structural parameters of the post-barite phase at 27.3 GPa have been determined as a = 6.463(6) Å, b = 7.835(8) Å, and c = 5.072(5) Å [31].

Table 3: High-Pressure Phase Transitions in Lanthanum Phosphate

PhasePressure Range (GPa)Space GroupCoordination NumberVolume Change (%)
Monazite0-26P2₁/n9-
Post-barite>26P2₁2₁2₁12-6
BariteTheoreticalPbnm12-4

The post-barite-type structure represents a fundamental change in the coordination environment of the lanthanum cation [13] [31]. While lanthanum exhibits nine-fold coordination in the monazite structure, the high-pressure post-barite phase features twelve-fold coordination of the lanthanum atom [13]. This increase in coordination number reflects the ability of the structure to accommodate higher pressures through more efficient atomic packing arrangements [31].

Density functional theory calculations have provided insights into the relative stability of different polymorphs under pressure [13]. These calculations yield a transition pressure of 21 GPa for the monazite to post-barite phase transition and indicate that the barite-type phase is significantly more stable thermodynamically [13]. However, the experimental observation of the post-barite phase rather than the barite phase suggests that the transition to the barite structure may be kinetically hindered [13].

High-Pressure Polymorphic Transitions

The high-pressure behavior of lanthanum phosphate exhibits complex polymorphic transitions that involve significant structural rearrangements and coordination changes [13] [31] [32]. Experimental studies using single-crystal x-ray diffraction and second harmonic generation techniques have characterized the pressure-induced transformations up to 31 GPa [13]. The onset of the phase transition becomes evident around 26.1 GPa, with additional peaks appearing in diffraction patterns and increasing in intensity upon further compression [31].

The phase transition from monazite to post-barite structure is characterized as first-order, involving substantial atomic rearrangement [31]. The transformation is kinetically sluggish, with both phases coexisting over a range of pressures beyond the transition point [31]. No evidence of chemical decomposition into component oxides has been detected during high-pressure experiments [31].

Second harmonic generation measurements confirm that the high-pressure polymorph possesses noncentrosymmetric character, consistent with the acentric space group P2₁2₁2₁ [13]. The strong increase in second harmonic generation signal at the transition provides experimental verification of the structural change from the centrosymmetric monazite structure to the noncentrosymmetric post-barite phase [13].

The compressibility behavior of lanthanum phosphate monazite shows anisotropic characteristics, with the a-axis being the most compressible direction [31]. During compression, the c/a axial ratio increases slightly from 0.95 at ambient pressure to 0.98 at the transition pressure, while the β angle decreases, indicating a gradual increase in crystal symmetry with pressure [31]. These structural changes reflect the progressive modification of the monazite framework in response to applied pressure.

Theoretical Modeling of Structural Dynamics

Theoretical investigations of lanthanum phosphate structural dynamics employ sophisticated computational methods including density functional theory with various exchange-correlation functionals [13] [18] [19]. The most commonly applied approaches utilize the generalized gradient approximation with Perdew-Burke-Ernzerhof parametrization (PBE-GGA) implemented in codes such as VASP and DMol3 [21]. These calculations provide detailed insights into structural optimization, electronic properties, and phase stability relationships [18] [19].

Density functional theory calculations have been instrumental in predicting high-pressure phase transitions and validating experimental observations [13] [21]. The computational results successfully reproduce the experimental transition pressure for the monazite to post-barite transformation within reasonable accuracy [13]. Enthalpy difference calculations between polymorphs with monazite, barite, and post-barite structures reveal the relative thermodynamic stability of these phases under different pressure conditions [13].

Table 4: Computational Methods for Structural Modeling

MethodBasis SetImplementationApplicationAccuracy
PBE-GGAPlane waveVASP/DMol3Structure optimizationHigh
B3LYP6-311G(d,p)GaussianMolecular propertiesMedium
HSE06Plane waveVASPElectronic structureHigh
LDA+UPAWVASPCorrelated systemsVery high

Advanced theoretical modeling has explored the vibrational properties and infrared spectroscopic characteristics of different surface complexes formed during phosphate adsorption processes [21]. These calculations employ cluster models to represent the local coordination environment and predict vibrational frequencies that can be compared with experimental attenuated total reflectance Fourier transform infrared spectroscopy results [21]. The theoretical predictions help identify specific surface complex configurations based on their distinctive infrared fingerprints [21].

Computational studies have also addressed the electronic structure and bonding characteristics of lanthanum phosphate polymorphs [19] [22]. Band structure calculations reveal the insulating character of these materials and provide insights into the electronic properties that influence their optical and dielectric behavior [19]. The calculations demonstrate how structural changes associated with phase transitions affect the electronic band structure and density of states [19].

Direct precipitation represents the most widely employed method for lanthanum(III) phosphate synthesis, characterized by its simplicity and effectiveness across various pH conditions. The fundamental reaction involves mixing lanthanum salts with phosphate sources in aqueous solutions, leading to immediate precipitation due to the extremely low solubility of lanthanum phosphate [1] [2].

The precipitation process follows the general reaction:
La³⁺ + PO₄³⁻ + nH₂O → LaPO₄·nH₂O

Research has demonstrated that the crystalline phase formed depends critically on the pH conditions. At acidic pH values (1.9-3.0), the hexagonal rhabdophane phase (LaPO₄·0.5H₂O) predominates, while neutral to basic conditions favor the formation of the monoclinic monazite structure [2] [3]. The rhabdophane phase exhibits superior surface area characteristics, with reported values of 97 ± 0.6 m²/g, making it particularly suitable for adsorption applications [2].

Temperature effects during precipitation significantly influence particle morphology and size distribution. Studies have shown that at 5°C, lanthanum rhabdophane crystals average 44 nm in length, while at 100°C, lengths increase to 105 nm [2]. This temperature-dependent growth follows a controlled nucleation mechanism, where initial rapid nucleation is followed by progressive crystal growth over extended reaction periods.

Sol-Gel Processing Methods

Sol-gel processing offers exceptional control over product purity and particle size distribution through precise manipulation of precursor chemistry and reaction conditions. The method involves the formation of a colloidal suspension (sol) followed by gelation and subsequent thermal treatment to yield crystalline lanthanum phosphate [4] [5].

Optimization studies have identified critical parameters for successful sol-gel synthesis. The optimal conditions include pH 9.0, a stoichiometric molar ratio of La³⁺:PO₄³⁻ of 1:1, and an aging time of 72 hours [4] [6]. These conditions produce monoclinic lanthanum phosphate with a surface area of 93.28 m²/g and crystallite sizes of approximately 11 nm after calcination at 550°C [4].

The sol-gel mechanism involves gradual pH adjustment through ammonia addition, which drives controlled precipitation and subsequent peptization. The extended aging period allows for complete crystallization and elimination of amorphous phases. Rod-shaped morphologies are frequently observed, with average lengths of 40 nm even after calcination at 400°C [5].

Hydrothermal Synthesis Approaches

Hydrothermal synthesis leverages elevated temperature and pressure conditions to promote crystal growth and phase transformation. This method is particularly effective for producing well-defined morphologies and controlling crystalline structure through manipulation of reaction parameters [7] [8] [9].

The hydrothermal process typically operates at temperatures between 160-200°C under autogenous pressure. At these conditions, the hexagonal rhabdophane structure is favored, with pH values around 1.9 providing optimal crystallization [8]. The method enables formation of various morphologies, including nanowires, nanorods, and spindle-shaped microarchitectures [9].

Recent advances in hydrothermal synthesis include the use of structure-directing agents such as Pluronic P123, which facilitates self-assembly of aligned single-crystalline nanowires into uniform spindle-shaped microarchitectures [9]. These structures exhibit enhanced photoluminescence properties compared to disordered arrangements, making them valuable for optical applications.

The hydrothermal method using environmentally friendly reagents has been demonstrated, employing phytic acid as a phosphate source and tannic acid as a carbon source to produce lanthanum phosphate-carbon nanocomposites with diameters of 30-40 nm [7].

Aqueous Reaction with Polyphosphates

The interaction between lanthanum compounds and polyphosphates in aqueous systems represents a specialized synthesis approach particularly relevant for phosphate removal applications. This method exploits the high affinity of lanthanum for phosphate species across a broad pH range [10] [11].

Research has demonstrated that lanthanum exhibits superior phosphate removal capabilities compared to conventional coagulants such as aluminum. At a 2:1 cation-to-phosphate equivalence ratio, lanthanum achieves residual phosphate concentrations of less than 0.1 mg/L for both orthophosphate and condensed phosphates over a pH range of 6-9 [10]. The optimal La³⁺/PO₄³⁻ molar ratio for essentially complete phosphate removal is slightly less than 0.9 [10].

The mechanism involves stoichiometric chemical precipitation rather than adsorption, providing predictable removal efficiency even under changing solution conditions. The reaction proceeds through initial surface adsorption via Lewis acid-base interactions, followed by cleavage of phosphate ester bonds and progressive transformation into crystalline LaPO₄ [11].

Solid-State Reaction Pathways

Solid-state synthesis involves direct reaction between solid precursors at elevated temperatures, typically requiring mechanical activation to achieve reasonable reaction rates. This method is particularly useful for producing high-purity products and investigating thermodynamic stability [12] [13].

The solid-state reaction between lanthanum phosphate and sodium carbonate has been extensively studied as a model system. Without mechanical pretreatment, temperatures above 851°C are required for appreciable reaction rates. However, ball milling of reactants reduces the necessary temperature to as low as 625°C [12].

The reaction mechanism involves a two-step process:

  • 2LaPO₄ + 3Na₂CO₃ → La₂O₂CO₃ + 2Na₃PO₄ + 2CO₂
  • La₂O₂CO₃ → La₂O₃ + CO₂

The mechanical activation increases reactivity by reducing particle size and ensuring intimate mixing of reactants. Complete conversion is achieved at 900°C, consistent with industrial processing temperatures for rare earth phosphate materials [12].

Optimization Parameters for Controlled Synthesis

The successful synthesis of lanthanum(III) phosphate with desired characteristics requires careful optimization of multiple interdependent parameters. Systematic studies have identified the critical factors governing product quality and yield.

pH Influence

pH represents the most critical parameter affecting both the crystalline phase formed and the morphological characteristics of the product. The influence of pH operates through multiple mechanisms, including precursor solubility, nucleation kinetics, and crystal growth dynamics.

At pH values below 3.0, the hexagonal rhabdophane phase (LaPO₄·0.5H₂O) is thermodynamically favored due to the protonation of phosphate groups and the resulting changes in hydration behavior [2] [14]. The maximum adsorption capacity for phosphate removal applications is achieved at pH 2.9, reaching 106.6 mg/g [14].

In the neutral pH range (6.0-7.0), mixed-phase formation occurs, with both rhabdophane and monazite structures coexisting. This region provides stable precipitation conditions with 90-95% efficiency for most synthesis methods [15].

Basic conditions (pH 8.0-9.0) promote the formation of the monoclinic monazite structure, which exhibits superior thermal stability and reduced particle size. Sol-gel synthesis at pH 9.0 yields products with 98-99% purity and particle sizes of 40-70 nm [4] [6].

Molar Ratio Dependencies

The molar ratio of lanthanum to phosphate significantly affects reaction yield, product purity, and morphological characteristics. Stoichiometric ratios (1:1) generally provide optimal results across all synthesis methods, while deviations from stoichiometry can lead to reduced yields or the formation of secondary phases.

Studies have demonstrated that phosphate removal efficiency is directly proportional to lanthanum concentration at constant pH. The optimal La³⁺/PO₄³⁻ molar ratio for complete removal is slightly less than 0.9, indicating nearly stoichiometric precipitation [10].

Excess lanthanum ratios (>1.2:1) can lead to the formation of lanthanum hydroxide or oxycarbonate phases, particularly under basic conditions. These secondary phases reduce the overall efficiency of phosphate utilization and may affect the desired properties of the final product [16].

Aging Time Effects

Aging time profoundly influences crystallite size, surface area, and degree of crystallization. Extended aging periods promote crystal growth through Ostwald ripening mechanisms, where smaller particles dissolve and larger particles grow.

For sol-gel synthesis, optimal aging times of 72 hours have been established through systematic optimization studies [4] [6]. This duration allows for complete crystallization and elimination of amorphous phases while maintaining desirable particle size distributions.

In hydrothermal synthesis, aging times can extend to 168 hours, during which crystallite growth of 23-59% has been observed [2]. The extended aging at elevated temperatures promotes structural perfection and enhances crystalline quality.

Calcination Temperature Impact

Calcination temperature determines the final crystalline structure, particle size, and surface area of lanthanum phosphate products. The thermal treatment serves multiple functions, including water removal, crystallization enhancement, and phase transformation.

Low-temperature calcination (300°C) removes surface water and promotes initial crystallization while maintaining high surface areas of 120-140 m²/g. This temperature is particularly suitable for applications requiring high surface area characteristics [17].

Intermediate calcination temperatures (550°C) provide optimal balance between crystallization and surface area retention. This temperature is commonly employed for sol-gel products, yielding monoclinic structures with surface areas of 90-95 m²/g [4].

High-temperature calcination (700-900°C) promotes complete phase transformation to the monoclinic monazite structure with enhanced thermal stability. However, surface areas decrease significantly to 20-40 m²/g due to particle sintering and pore collapse [12].

The calcination temperature also affects the acid-base properties of the final product, with higher temperatures generally reducing the concentration of both Brønsted and Lewis acid sites. This relationship has important implications for catalytic applications where specific acid site densities are required [17].

Synthesis MethodTemperature Range (°C)pH RangeOptimal pHMolar Ratio La:PAging Time (h)Calcination Temperature (°C)Product StructureParticle Size (nm)Surface Area (m²/g)
Direct Precipitation25-901.9-9.02.5-3.01:12-3250-580Rhabdophane/Monazite40-10554-115
Sol-Gel Processing25-5507-99.01:172550Monoclinic40-7093.3
Hydrothermal Synthesis160-2001.9-7.01.91:124-168N/AHexagonal30-40N/A
Aqueous Polyphosphate Reaction25-802.0-8.06.0-9.00.9:12-3500-800Monoclinic200-400100
Solid-State Reaction625-900N/AN/A1:12-3625-900Monoclinic1000-5000N/A
Non-Aqueous Precipitation120-150N/AN/A1:10.5N/AMonoclinic200-400N/A
ParameterCategorySynthesis MethodYield (%)Particle Size (nm)Surface Area (m²/g)Crystal Structure
pH 2.0pH EffectDirect Precipitation85-90100-15060-80Rhabdophane
pH 3.0pH EffectDirect Precipitation95-9880-12080-100Rhabdophane
pH 6.0pH EffectSol-Gel90-9550-8090-110Monoclinic
pH 9.0pH EffectSol-Gel98-9940-7090-95Monoclinic
Molar Ratio 1:1Molar RatioAll Methods95-9940-40090-115Variable
Aging Time 72hAging TimeSol-Gel95-9840-7090-95Monoclinic
Calcination 550°CCalcinationSol-Gel90-9540-7090-95Monoclinic

Dates

Last modified: 04-14-2024

Explore Compound Types